N-(4-fluoro-2-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(4-fluoro-2-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17FN4O2S and its molecular weight is 420.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Several studies involve the synthesis of novel compounds and evaluation of their biological activities. For instance, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity (Sunder & Maleraju, 2013). This highlights the potential of incorporating specific functional groups to achieve desired biological effects.
Anticancer Activity
Research by Hammam et al. (2005) on novel fluoro-substituted compounds exhibited anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). This suggests that modifications to the molecular structure, such as the addition of fluorine atoms or specific heterocyclic components, can enhance anticancer properties.
Antimicrobial and Antiproliferative Activities
Parikh and Joshi (2014) synthesized oxadiazole-bearing fluoro-substituted acetamides, demonstrating enhanced antimicrobial properties due to the presence of fluorine atoms (Parikh & Joshi, 2014). Additionally, compounds with structural similarities have shown promising antiproliferative activity against various cancer cell lines, suggesting a potential pathway for the development of new anticancer agents.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c1-14-11-17(23)8-9-18(14)25-19(28)13-30-20-10-7-16(12-24-20)22-26-21(27-29-22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEATBAPXCJWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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